3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide
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Overview
Description
3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including chlorides, methoxy groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Oxidation: The thiophene ring is then oxidized to form the 1,1-dioxide derivative.
Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: The chlorides and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: The compound’s structure may serve as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxybenzamide: Lacks the thiophene and methoxybenzyl groups.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)benzamide: Lacks the dichloro and methoxybenzyl groups.
4-Methoxy-N-(3-methoxybenzyl)benzamide: Lacks the dichloro and thiophene groups.
Uniqueness
The unique combination of functional groups in 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-methoxy-N-(3-methoxybenzyl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21Cl2NO5S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-4-13(8-16)11-23(15-6-7-29(25,26)12-15)20(24)14-9-17(21)19(28-2)18(22)10-14/h3-5,8-10,15H,6-7,11-12H2,1-2H3 |
InChI Key |
DUKNGJNQMRXECV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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